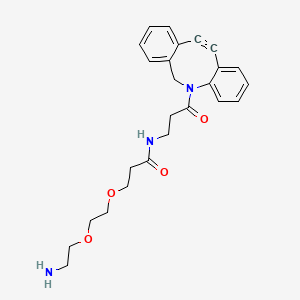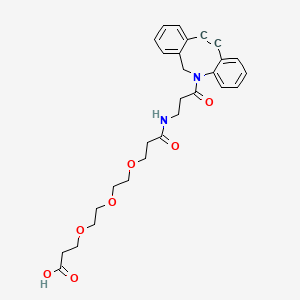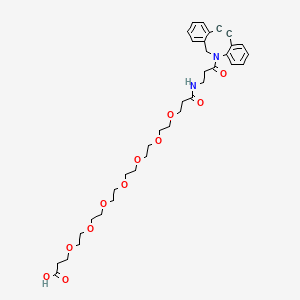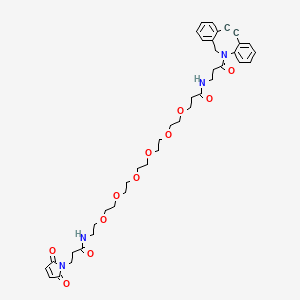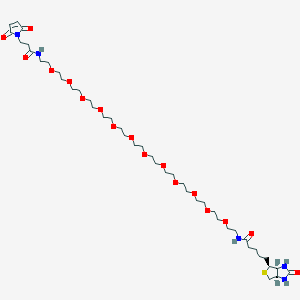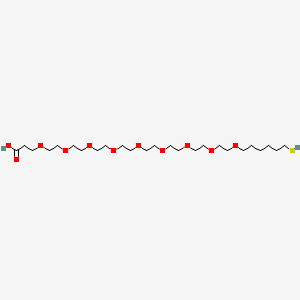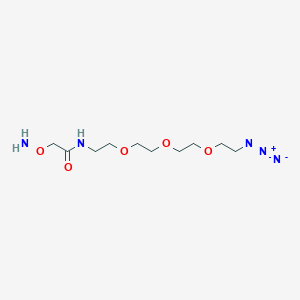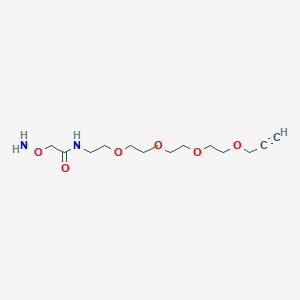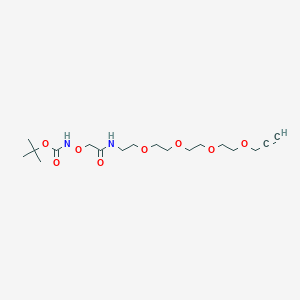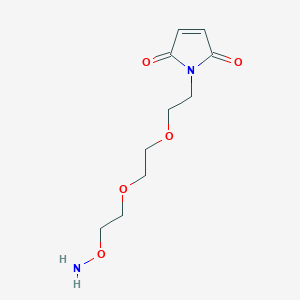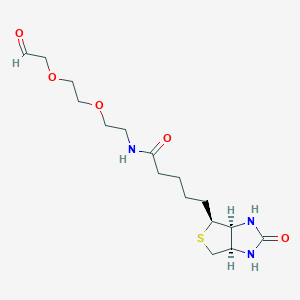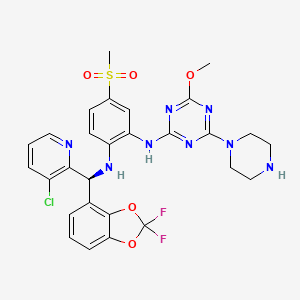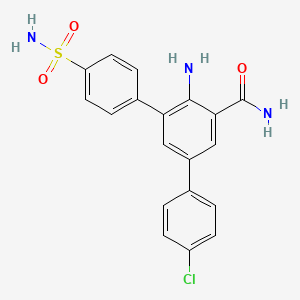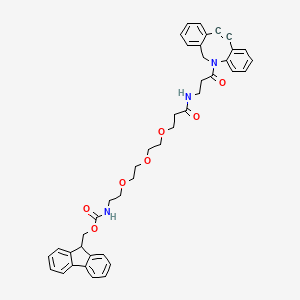
DBCO-NHCO-PEG3-Fmoc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-NHCO-PEG3-Fmoc is a polyethylene glycol (PEG)-based PROTAC linker. It is a click chemistry reagent containing a dibenzocyclooctyne (DBCO) group, which can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This compound is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to induce the degradation of specific proteins within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DBCO-NHCO-PEG3-Fmoc involves the conjugation of DBCO with a PEG3 spacer and an Fmoc-protected amine. The reaction typically involves the following steps:
- Activation of the carboxyl group of DBCO using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
- Coupling of the activated DBCO with the PEG3 spacer.
- Protection of the amine group with Fmoc (9-fluorenylmethyloxycarbonyl) to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The product is typically purified using chromatographic techniques and characterized using spectroscopic methods.
Chemical Reactions Analysis
Types of Reactions: DBCO-NHCO-PEG3-Fmoc primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions:
Reagents: Azide-containing molecules.
Conditions: Mild, aqueous conditions at room temperature.
Major Products: The major product of the SPAAC reaction is a stable triazole linkage formed between the DBCO group and the azide group .
Scientific Research Applications
DBCO-NHCO-PEG3-Fmoc has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in bio-orthogonal labeling and imaging studies.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the functionalization of surfaces and materials for various applications.
Mechanism of Action
The mechanism of action of DBCO-NHCO-PEG3-Fmoc involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome . The DBCO group facilitates the conjugation of the PROTAC to the target protein via SPAAC, ensuring specificity and efficiency .
Comparison with Similar Compounds
- DBCO-NHCO-PEG4-Fmoc
- DBCO-NHCO-PEG2-Fmoc
- DBCO-NHCO-PEG3-NHS
Uniqueness: DBCO-NHCO-PEG3-Fmoc is unique due to its optimal PEG3 spacer length, which provides a balance between flexibility and stability in PROTAC synthesis. This makes it particularly effective in facilitating the degradation of target proteins .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H43N3O7/c46-40(43-21-19-41(47)45-29-33-11-2-1-9-31(33)17-18-32-10-3-8-16-39(32)45)20-23-49-25-27-51-28-26-50-24-22-44-42(48)52-30-38-36-14-6-4-12-34(36)35-13-5-7-15-37(35)38/h1-16,38H,19-30H2,(H,43,46)(H,44,48) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJDSAVDCMMOAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H43N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
